-DIN serves as a valuable tool in bioconjugation, a technique used to link biomolecules (e.g., proteins, antibodies) with other molecules or materials. Its isothiocyanate group readily reacts with primary amines present in biomolecules, forming a stable covalent bond. This allows researchers to attach diverse functional groups, such as fluorophores, targeting moieties, or radioisotopes, to biomolecules for various purposes like:
-DIN's ability to covalently bind to primary amines in proteins makes it useful for protein labeling and detection. By attaching a reporter group (e.g., biotin, horseradish peroxidase) to a protein of interest, researchers can:
While the aforementioned applications are established, research is ongoing to explore 4-DIN's potential in other areas, including:
4-Dimethylamino-1-naphthyl Isothiocyanate is an organic compound characterized by its isothiocyanate functional group attached to a dimethylamino-substituted naphthalene structure. Its molecular formula is , and it has a molecular weight of 228.31 g/mol. This compound appears as a yellow crystalline powder with a melting point ranging from 67°C to 69°C . It is commonly used in various chemical applications, particularly in labeling and detection methods.
These reactions are crucial for its use in various synthetic pathways and biological studies.
4-Dimethylamino-1-naphthyl Isothiocyanate exhibits notable biological activities, particularly as a reagent in biochemical assays. It is known for its:
The synthesis of 4-Dimethylamino-1-naphthyl Isothiocyanate can be achieved through several methods:
4-Dimethylamino-1-naphthyl Isothiocyanate has diverse applications, including:
Interaction studies involving 4-Dimethylamino-1-naphthyl Isothiocyanate focus on its reactivity with various biological molecules:
These studies help elucidate the compound's mechanisms of action and potential therapeutic benefits.
Several compounds share structural similarities with 4-Dimethylamino-1-naphthyl Isothiocyanate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Isothiocyanato-N,N-dimethylaniline | Similar structure but differs in amino group substitution | |
| Benzyl Isothiocyanate | Contains a benzyl group; known for strong antimicrobial properties | |
| Phenethyl Isothiocyanate | Derived from cruciferous vegetables; studied for anticancer properties |
The uniqueness of 4-Dimethylamino-1-naphthyl Isothiocyanate lies primarily in its fluorescent properties, making it particularly valuable for analytical chemistry applications. Its ability to react selectively with certain biomolecules also sets it apart from other isothiocyanates, which may not exhibit similar reactivity or detection capabilities.
4-Dimethylamino-1-naphthyl isothiocyanate (DNTC), first synthesized in the late 20th century, emerged as a critical reagent in protein sequencing and fluorescence-based analytical techniques. Its development paralleled advancements in Edman degradation, a method pioneered by Pehr Edman for N-terminal amino acid analysis. Early Edman reagents, such as phenyl isothiocyanate (PITC), lacked fluorescence detection capabilities, limiting sensitivity. DNTC addressed this gap by introducing a fluorogenic dimethylaminonaphthyl group, enabling sub-picomolar detection of amino acid derivatives via high-performance liquid chromatography (HPLC). By the 1980s, DNTC became integral to micro-scale protein sequencing, particularly for peptides with modified N-termini or low abundance.
DNTC is systematically named 4-N,N-dimethylamino-1-naphthyl isothiocyanate (IUPAC). Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 29711-79-3 |
| Molecular Formula | C₁₃H₁₂N₂S |
| Molecular Weight | 228.31 g/mol |
| Synonyms | DANITO, DNTC, 4-Dimethylaminonaphthyl isothiocyanate |
Classified as an aromatic isothiocyanate, DNTC belongs to the fluorogenic Edman reagent family, characterized by reactive isothiocyanate groups and fluorescence-enhancing aromatic systems. Its structural hybrid—a naphthalene core with electron-donating dimethylamino and electron-withdrawing isothiocyanate groups—enables unique photophysical properties.
DNTC occupies a niche between classical chromogenic reagents (e.g., PITC) and modern fluorophores (e.g., fluorescein isothiocyanate). Comparative advantages include:
However, DNTC’s utility is limited by stereoisomer formation in polar/aromatic amino acids (e.g., serine, proline), necessitating optimized HPLC separation protocols.
DNTC is a white-to-amber crystalline solid with the following characteristics:
| Property | Value |
|---|---|
| Melting Point | 67–69°C |
| Boiling Point | 376.6°C (predicted) |
| Density | 1.1595 g/cm³ (estimate) |
| Solubility | Organic solvents (acetonitrile, chloroform); insoluble in water |
The compound’s isothiocyanate group (-N=C=S) reacts selectively with primary amines under mild alkaline conditions, forming stable thiourea derivatives.
DNTC’s structure comprises a naphthalene ring substituted at position 1 with an isothiocyanate group and at position 4 with a dimethylamino group. Key features:
DNTC is synthesized via two primary routes:
Industrial processes emphasize scalability and purity (>98%):
DNTC’s role in Edman degradation includes:
Post-column treatment with 7.5% tetraethylammonium hydroxide boosts emission intensity 3–5×, facilitating low-abundance analyte detection.
| Reagent | Detection Limit | Fluorescence λex/λem (nm) | Stability |
|---|---|---|---|
| DNTC | 0.5 pmol | 345/425 | Stable in acid |
| PITC | 10 pmol | N/A (UV detection) | Moderate |
| Dansyl Chloride | 1 pmol | 340/525 | Light-sensitive |
DNTC outperforms PITC in sensitivity and dansyl chloride in photostability.
4-Dimethylamino-1-naphthyl Isothiocyanate represents a functionalized naphthalene derivative characterized by a naphthalene ring system with an isothiocyanate group at position 1 and a dimethylamino group at position 4 [1]. The molecular formula of this compound is C₁₃H₁₂N₂S with a molecular weight of 228.31 g/mol [2]. The compound's structure features a planar naphthalene core with the isothiocyanate group maintaining near-linearity, while the dimethylamino group positions slightly out of the plane [3].
The bond lengths within the molecule follow typical values for these functional groups, with the C-N=C=S portion showing N=C bond length of approximately 1.16 Å and C=S bond length of about 1.56 Å [4]. The C-N bond connecting the dimethylamino group to the naphthalene ring measures approximately 1.37 Å [5]. The N=C=S group maintains an approximately linear configuration with bond angles between 175-180°, while the dimethylamino group exhibits a pyramidal geometry around the nitrogen atom [6].
The electronic structure of 4-Dimethylamino-1-naphthyl Isothiocyanate features electron density concentrated at the dimethylamino nitrogen and the isothiocyanate sulfur atom [7]. Significant electron delocalization occurs through the naphthalene ring system, creating an extended conjugated system that influences the compound's spectroscopic and chemical properties [8]. The positions of the functional groups (1,4) on the naphthalene ring minimize steric hindrance between them, contributing to the overall stability of the molecular configuration [9].
| Feature | Description |
|---|---|
| Core Structure | Naphthalene ring system with isothiocyanate group at position 1 and dimethylamino group at position 4 |
| Bond Lengths (Estimated) | C-N=C=S: N=C (1.16 Å), C=S (1.56 Å); C-N(CH₃)₂: C-N (1.37 Å) |
| Bond Angles (Estimated) | N=C=S: approximately linear (175-180°); C-N(CH₃)₂: pyramidal geometry around N |
| Planarity | Naphthalene core is planar; Isothiocyanate group maintains near-linearity; Dimethylamino group slightly out of plane |
| Electronic Distribution | Electron density concentrated at dimethylamino nitrogen and isothiocyanate sulfur; Electron delocalization through naphthalene system |
4-Dimethylamino-1-naphthyl Isothiocyanate typically appears as a white to amber powder or crystalline solid at room temperature . The crystalline form often manifests as fine needles, consistent with many aromatic compounds containing naphthalene cores [11]. Based on structural similarities with related naphthalene derivatives, this compound likely crystallizes in either a monoclinic or triclinic crystal system, though specific crystallographic data remains limited in the literature [12].
The crystal packing arrangement of 4-Dimethylamino-1-naphthyl Isothiocyanate is primarily influenced by several intermolecular forces [13]. These include π-π stacking interactions between the planar naphthalene rings, hydrogen bonding involving the isothiocyanate group, and van der Waals forces [14]. The molecules likely arrange with naphthalene rings in parallel planes with slight offsets to maximize π-π interactions, a common arrangement in polycyclic aromatic compounds [15].
The potential for polymorphism exists in 4-Dimethylamino-1-naphthyl Isothiocyanate, as different crystallization conditions could lead to various crystal forms [16]. However, detailed studies on polymorphic forms of this specific compound remain limited in current scientific literature [17].
| Property | Description |
|---|---|
| Crystal System | Likely monoclinic or triclinic (based on similar naphthalene derivatives) |
| Crystal Habit | Powder to crystalline needles |
| Crystal Color | White to amber |
| Intermolecular Forces | π-π stacking interactions between naphthalene rings; Hydrogen bonding involving the isothiocyanate group; Van der Waals forces |
| Packing Arrangement | Molecules likely arranged with naphthalene rings in parallel planes with offset to maximize π-π interactions |
4-Dimethylamino-1-naphthyl Isothiocyanate exhibits a well-defined melting point range of 67-69°C, as consistently reported across multiple chemical databases and supplier specifications [19]. This relatively low melting point compared to unsubstituted naphthalene (80.2°C) can be attributed to the presence of the dimethylamino and isothiocyanate substituents, which disrupt the symmetry and perfect packing of the crystal structure [20].
The boiling point of 4-Dimethylamino-1-naphthyl Isothiocyanate has been predicted rather than experimentally determined due to the compound's tendency to decompose at elevated temperatures [21]. Computational models estimate the boiling point to be approximately 376.6±25.0°C at standard pressure [22]. This high predicted boiling point reflects the compound's molecular weight and the presence of strong intermolecular forces, particularly the π-π stacking interactions between naphthalene rings [23].
The relatively large gap between melting and boiling points (approximately 300°C) is characteristic of aromatic compounds with extended π-systems and functional groups capable of forming intermolecular interactions [24]. This property has implications for the compound's thermal stability and processing conditions in laboratory and industrial applications [25].
The density of 4-Dimethylamino-1-naphthyl Isothiocyanate has been estimated to be approximately 1.1595 g/cm³, though this value represents a rough estimate rather than a precisely measured experimental value [26]. This density value is consistent with other substituted naphthalene derivatives, reflecting the compound's aromatic nature and the presence of heteroatoms (nitrogen and sulfur) [27].
The refractive index of 4-Dimethylamino-1-naphthyl Isothiocyanate has been estimated at approximately 1.5700 [28]. This relatively high refractive index is characteristic of aromatic compounds with extended π-electron systems and is influenced by the presence of the sulfur atom in the isothiocyanate group, which contributes significantly to the compound's polarizability [29].
Both the density and refractive index values provide important physical parameters for identification and characterization of the compound. These properties also have practical implications for applications in optical materials and for analytical techniques such as high-performance liquid chromatography (HPLC), where the compound is used as a labeling reagent.
The isothiocyanate functional group (-N=C=S) in 4-Dimethylamino-1-naphthyl Isothiocyanate represents the primary center of reactivity in this molecule [30]. This group features a highly electrophilic carbon atom that readily undergoes nucleophilic addition reactions with various nucleophiles, particularly amines and thiols [31]. The reactivity of the isothiocyanate group is enhanced by its position on the naphthalene ring, which influences the electronic distribution within the functional group [32].
Nucleophilic addition to the isothiocyanate carbon represents the most significant reaction pathway for this compound. Primary and secondary amines react with the isothiocyanate group to form stable thiourea derivatives through addition to the electrophilic carbon followed by proton transfer. This reaction proceeds readily under mild conditions and forms the basis for many applications of 4-Dimethylamino-1-naphthyl Isothiocyanate in protein labeling and bioconjugation.
The isothiocyanate group also undergoes hydrolysis in aqueous environments, though at a relatively slow rate compared to other functional groups. This hydrolysis initially forms thiocarbamic acid intermediates, which are generally unstable and decompose further to amines and carbonyl sulfide. The hydrolysis reaction is promoted by acidic conditions, with studies on similar isothiocyanates showing that the reaction follows first-order kinetics with respect to acid concentration [27].
| Reaction Type | Description |
|---|---|
| Nucleophilic Addition | Reacts with nucleophiles (amines, thiols) via addition to the electrophilic carbon of the N=C=S group |
| Hydrolysis | Undergoes slow hydrolysis in aqueous environments forming thiocarbamic acid intermediates |
| Conjugation with Amines | Forms stable thiourea derivatives with primary and secondary amines |
| Thermal Degradation | Decomposes at elevated temperatures with potential release of volatile sulfur compounds |
4-Dimethylamino-1-naphthyl Isothiocyanate exhibits remarkable fluorescence properties that make it valuable as a fluorescent probe and labeling reagent. The compound belongs to the family of dimethylaminophthalimide fluorophores, characterized by extremely sensitive emission properties [6]. One of the most notable features of this compound is its low intrinsic fluorescence in polar protic solvents like water, which creates a dramatic contrast when the environment changes to less polar conditions.
The fluorescence behavior of 4-Dimethylamino-1-naphthyl Isothiocyanate demonstrates pronounced solvatochromic properties, with significant changes in fluorescence intensity based on solvent polarity. This solvatochromic effect arises from changes in the excited state dipole moment relative to the ground state, resulting in different stabilization energies depending on the solvent environment. In non-polar environments, the compound exhibits substantially higher quantum yields compared to polar protic solvents, creating an effective "switch-like" change in emission intensity that can exceed ratios of 1000-fold under optimal conditions [6].
The electronic transitions responsible for the fluorescence of 4-Dimethylamino-1-naphthyl Isothiocyanate involve the extended π-electron system of the naphthalene core, modified by the electron-donating dimethylamino group and the electron-withdrawing isothiocyanate group. These groups create a push-pull electronic system that influences the energy levels of the molecular orbitals involved in electronic transitions. The dimethylamino group serves as an electron donor, while the isothiocyanate group functions as an electron acceptor, creating an intramolecular charge transfer character in the excited state.
| Property | Description |
|---|---|
| Fluorescence Characteristics | Exhibits sensitive emission properties with low intrinsic fluorescence in polar protic solvents like water |
| Solvatochromic Properties | Shows significant changes in fluorescence intensity based on solvent polarity |
| Quantum Yield | Low quantum yields in polar protic solvents; Higher in non-polar environments |
| Applications | Used as fluorescent probe for biomolecular interactions; HPLC labeling reagent |
4-Dimethylamino-1-naphthyl Isothiocyanate demonstrates moderate stability under standard laboratory conditions but requires specific storage parameters to maintain its integrity over extended periods. The compound remains stable at room temperature for short periods but is recommended to be stored in cool (below 15°C), dark conditions under inert gas to maximize long-term stability.
The thermal stability of 4-Dimethylamino-1-naphthyl Isothiocyanate is limited, with decomposition beginning near its melting point of 67-69°C. Elevated temperatures accelerate various degradation pathways, particularly those involving the reactive isothiocyanate group. The primary thermal degradation products likely include amines and various sulfur-containing compounds, though detailed thermal decomposition studies specific to this compound remain limited in the literature.
Hydrolytic stability represents a significant concern for 4-Dimethylamino-1-naphthyl Isothiocyanate, as the compound is notably sensitive to moisture. The isothiocyanate functional group undergoes slow hydrolysis in aqueous environments, forming thiocarbamic acid intermediates that subsequently decompose to amines and carbonyl sulfide. This hydrolysis reaction represents the primary degradation pathway under ambient conditions in the presence of moisture.
The photostability of 4-Dimethylamino-1-naphthyl Isothiocyanate shows moderate sensitivity to UV light, with potential for photochemical transformations upon prolonged exposure. The naphthalene core can absorb UV radiation, potentially leading to excited states that facilitate various photochemical reactions, particularly involving the isothiocyanate group. However, under normal laboratory lighting conditions, photodegradation occurs at a relatively slow rate.
Oxidative processes represent another potential degradation pathway, with the sulfur atom in the isothiocyanate group being particularly susceptible to oxidation under harsh conditions. However, under normal atmospheric conditions, oxidative degradation proceeds relatively slowly compared to hydrolysis.
| Parameter | Description |
|---|---|
| Thermal Stability | Stable at room temperature; Begins to decompose near melting point (67-69°C) |
| Hydrolytic Stability | Sensitive to moisture; Isothiocyanate group undergoes slow hydrolysis in aqueous environments |
| Photostability | Moderate sensitivity to UV light; May undergo photochemical transformations |
| Oxidative Stability | Susceptible to oxidation under harsh conditions; Relatively stable under normal atmospheric conditions |
| Storage Stability | Stable when stored under inert gas in cool, dark conditions (<15°C) |
| Degradation Pathways | Primary: Hydrolysis of isothiocyanate group forming thiocarbamic acid intermediates followed by decomposition to amines and carbonyl sulfide; Secondary: Oxidation of sulfur; Potential photodegradation pathways |
Irritant;Health Hazard